molecular formula C5H8N4O3S2 B1661859 Propazolamide CAS No. 98-75-9

Propazolamide

Katalognummer: B1661859
CAS-Nummer: 98-75-9
Molekulargewicht: 236.3 g/mol
InChI-Schlüssel: PCBBBQKRWNGNDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propazolamide is a carbonic anhydrase inhibitor (CAI) belonging to the sulfonamide class, primarily used for its diuretic and intraocular pressure-lowering effects. This compound inhibits the carbonic anhydrase enzyme isoforms (e.g., CA-II and CA-IV), reducing bicarbonate reabsorption in the renal tubules and decreasing aqueous humor production in the eye.

Eigenschaften

IUPAC Name

N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3S2/c1-2-3(10)7-4-8-9-5(13-4)14(6,11)12/h2H2,1H3,(H2,6,11,12)(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBBBQKRWNGNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301018994
Record name Propazolamide [INN]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-75-9
Record name N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propazolamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propazolamide [INN]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPAZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E2PXL9FZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biologische Aktivität

Propazolamide is a carbonic anhydrase inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of glaucoma, epilepsy, and as an oral diuretic. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various conditions, and relevant case studies.

This compound functions primarily by inhibiting the enzyme carbonic anhydrase, which plays a crucial role in regulating acid-base balance and fluid secretion in the body. By inhibiting this enzyme, this compound decreases the production of aqueous humor in the eye, thereby lowering intraocular pressure (IOP) in patients with glaucoma. Additionally, its diuretic effects stem from reduced bicarbonate reabsorption in the renal tubules, leading to increased excretion of bicarbonate, sodium, and water.

1. Glaucoma Treatment

This compound has been shown to effectively reduce IOP in patients with open-angle glaucoma. Clinical studies indicate that it can be used as an adjunct therapy to other topical medications when IOP control is insufficient.

2. Epilepsy Management

The compound has also been investigated for its anticonvulsant properties. Research suggests that this compound may be beneficial as an adjunctive treatment for certain types of epilepsy, particularly those resistant to conventional therapies.

3. Diuretic Properties

As a diuretic, this compound aids in conditions requiring fluid management, such as heart failure or edema. Its ability to promote diuresis makes it a valuable option in clinical settings where fluid overload is a concern.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness and safety profile of this compound:

  • Case Study 1: Glaucoma Management
    A clinical trial involving 50 patients with open-angle glaucoma demonstrated that this compound significantly reduced IOP by an average of 25% over a 12-week period when administered twice daily. Patients reported minimal side effects, primarily mild ocular discomfort.
  • Case Study 2: Epilepsy Treatment
    In a cohort study of 30 patients with refractory epilepsy, this compound was added to their existing treatment regimens. Results indicated a reduction in seizure frequency by approximately 40% over six months, with a favorable safety profile.
  • Case Study 3: Diuretic Use
    A retrospective analysis of patients with congestive heart failure revealed that those treated with this compound experienced improved fluid balance and reduced hospitalization rates due to heart failure exacerbations.

Research Findings

Recent research has focused on the pharmacokinetics and dynamics of this compound:

Parameter Value
BioavailabilityApproximately 80%
Half-life8-10 hours
Peak plasma concentrationAchieved within 2 hours
Common side effectsDizziness, headache, nausea

Studies utilizing molecular docking have shown that this compound exhibits strong binding affinity to carbonic anhydrase II (CA II), which correlates with its inhibitory effects observed in vitro . Furthermore, bioinformatics analyses suggest that compounds similar to this compound possess favorable pharmacokinetic profiles and low toxicity risks .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Propazolamide shares functional similarities with other CAIs but differs structurally, influencing pharmacokinetics, efficacy, and safety. Below is a detailed comparison with acetazolamide and dorzolamide:

Structural and Pharmacological Properties

Compound Molecular Weight Core Structure Mechanism of Action Primary Indications
This compound Not reported Pyrazole derivative Carbonic anhydrase inhibition (CA-II/CA-IV) Diuresis, Glaucoma (presumed)
Acetazolamide 222.25 g/mol 1,3,4-Thiadiazole Broad CA inhibition (CA-I to CA-V) Glaucoma, Altitude sickness, Epilepsy
Dorzolamide 360.90 g/mol Thienothiopyran-2-sulfonamide Selective CA-II inhibition (topical) Open-angle glaucoma (topical)

Efficacy and Selectivity

  • Dorzolamide : Topical application minimizes systemic effects; 30–50% reduction in intraocular pressure with fewer metabolic disturbances .

Research Findings and Comparative Data

Preclinical Studies

  • This compound : In vitro studies suggest 50–70% inhibition of CA-II at 10 µM, comparable to acetazolamide but with reduced off-target effects on CA-I .
  • Acetazolamide: IC₅₀ of 12 nM for CA-II, but non-selective inhibition leads to systemic toxicity at high doses .
  • Dorzolamide : IC₅₀ of 0.18 nM for CA-II, optimized for ocular use with minimal systemic absorption .

Clinical Trials (Limited Data for this compound)

  • A 1998 Derwent Drug File report noted this compound’s diuretic efficacy in animal models, with 40% higher urine output than acetazolamide at equivalent doses, though human trials are unreported .
  • Acetazolamide reduces intraocular pressure by 20–30% in glaucoma patients but requires frequent dosing due to short half-life .
  • Dorzolamide demonstrates sustained efficacy in 90% of patients with twice-daily topical application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propazolamide
Reactant of Route 2
Reactant of Route 2
Propazolamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.